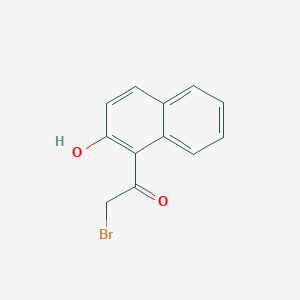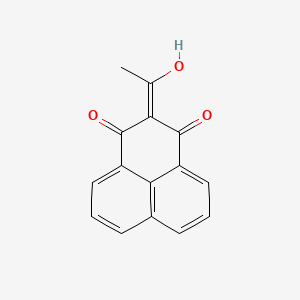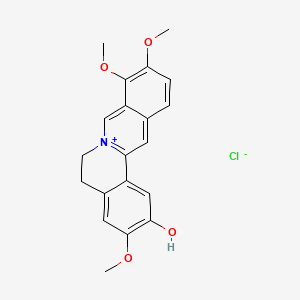
Columbamine chloride
Overview
Description
Columbamine chloride, also known as dehydroisocorypalmine chloride, is a chemical compound with the molecular formula C20H20NO4•Cl. It is an organic heterotetracyclic compound and a berberine alkaloid. This compound is known for its various pharmacological properties and is found in certain plants, including Coptis japonica and Plumeria rubra .
Scientific Research Applications
Columbamine chloride has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Columbamine chloride exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It inhibits the enzyme methyl transferase, which is involved in the synthesis of acetylcholinesterase, an enzyme necessary for normal nerve cell function.
Signal Pathways: this compound has been shown to regulate the PTEN/AKT signal pathway, which is crucial in controlling cell proliferation, migration, and apoptosis.
Biochemical Analysis
Biochemical Properties
Columbamine chloride interacts with various enzymes and proteins. It inhibits the enzyme methyl transferase, which plays a crucial role in biochemical reactions . The inhibition of this enzyme prevents the production of an intermediate, which is necessary in the synthesis of acetylcholinesterase . This interaction highlights the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit proliferation, migration, and invasion, and induce apoptosis in glioma cell lines . It also prevents the phosphorylation of AKT and promotes the expression of PTEN . These effects indicate that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme methyl transferase, preventing the production of an intermediate necessary in the synthesis of acetylcholinesterase . This suggests that this compound can influence enzyme activity and gene expression. Furthermore, it prevents the phosphorylation of AKT and promotes the expression of PTEN , indicating that it can interact with biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the enzyme methyl transferase , which could potentially influence the stability and degradation of this enzyme over time
Dosage Effects in Animal Models
Berberine, a related compound, has been shown to exhibit significant hypolipidemic activity in both animal models and clinical trials
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the enzyme methyl transferase . By inhibiting this enzyme, this compound prevents the production of an intermediate necessary in the synthesis of acetylcholinesterase . This suggests that this compound could influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Columbamine chloride can be synthesized through the extraction of columbamine from natural sources followed by its conversion to the chloride form. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate columbamine from plant materials. The isolated columbamine is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the chloride form. The process may include steps such as solvent extraction, filtration, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Columbamine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups on the columbamine molecule .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives of columbamine .
Comparison with Similar Compounds
Columbamine chloride is part of the protoberberine alkaloid family, which includes compounds such as berberine, berberrubine, thalifendine, demethyleneberberine, and jatrorrhizine . These compounds share a similar molecular skeleton but differ in their substitution patterns, leading to variations in their pharmacological properties.
Similar Compounds:
Berberine: Known for its broad-spectrum antibacterial and antidiabetic activities.
Berberrubine: Exhibits strong antibacterial properties.
Thalifendine: Has antihyperlipidemic effects.
Demethyleneberberine: Known for its anticancer activities.
Jatrorrhizine: Displays antimalarial and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its specific inhibition of methyl transferase and its role in regulating the PTEN/AKT signal pathway, making it a valuable compound in cancer research and neuropharmacology .
properties
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDGYVKQSKHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578785 | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1916-10-5 | |
| Record name | Columbamine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3,9,10-trimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



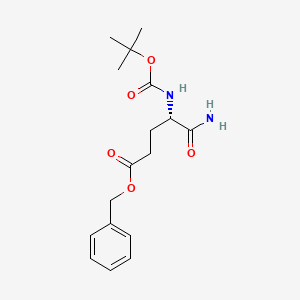
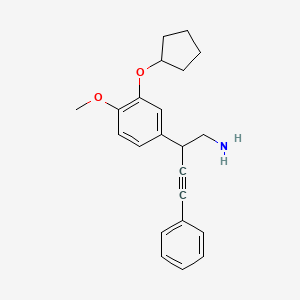


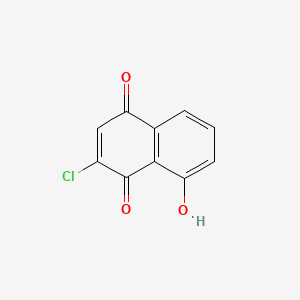
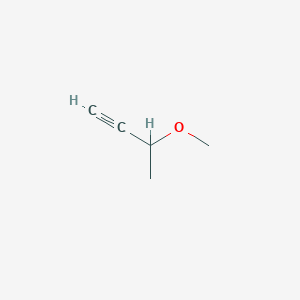

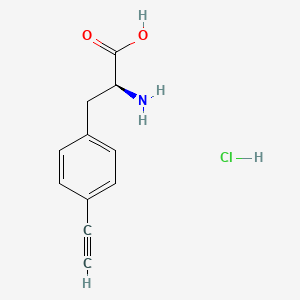
![2-Pyrrolidinone, 4-(hydroxymethyl)-1-[(1S)-1-phenylethyl]-, (4S)-](/img/structure/B1653660.png)
![Butanamide, N-[1-methyl-1-[3-(1-methylethenyl)phenyl]ethyl]-3-oxo-](/img/structure/B1653662.png)
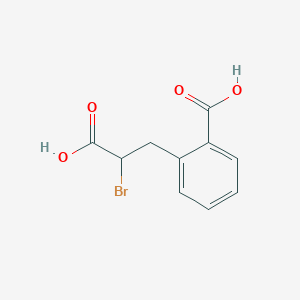
![3-phenylsulfanyl-N-[4-[4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]propanamide](/img/structure/B1653666.png)
